REACTION_CXSMILES
|
[CH2:1](C(C)=O)C.[OH:6][C:7]1[CH:16]=[C:15](O)[CH:14]=[C:13]2[C:8]=1C(=O)[CH2:10][C:11]([CH3:19])([CH3:18])[O:12]2.[C:21](=[O:24])([O-])[O-].[K+].[K+].S([O:32][CH3:33])(OC)(=O)=O>CC(C)=O>[CH3:1][O:6][C:7]1[CH:16]=[C:15]([O:32][CH3:33])[CH:14]=[C:13]2[C:8]=1[C:21](=[O:24])[CH2:10][C:11]([CH3:19])([CH3:18])[O:12]2 |f:2.3.4|
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3.9 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C2C(CC(OC2=CC(=C1)O)(C)C)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
the suspension is cooled
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
FILTRATION
|
Details
|
the precipitated inorganic salt is filtered off
|
Type
|
WASH
|
Details
|
washed twice with 20 ml of acetone each and the solvent
|
Type
|
CUSTOM
|
Details
|
is removed in vacuo
|
Type
|
WASH
|
Details
|
washed subsequently with 50 ml of 2% sodium hydroxide solution and 50 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the chloroform is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized from 70% ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(CC(OC2=CC(=C1)OC)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: PERCENTYIELD | 93.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |